25-Hydroxy-24-oxocholecalciferol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

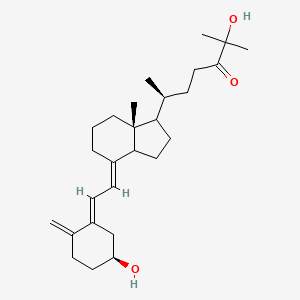

25-Hydroxy-24-oxocholecalciferol, also known as this compound, is a useful research compound. Its molecular formula is C27H42O3 and its molecular weight is 414.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Properties and Metabolism

25-Hydroxy-24-oxocholecalciferol is synthesized from 25-hydroxyvitamin D3 in the body and exhibits biological activity similar to other vitamin D metabolites. Research indicates that it enhances intestinal calcium transport and mobilization of bone calcium in vitamin D-deficient animal models, such as chicks . The compound has been shown to partially restore impaired eggshell weights in Japanese quails on a vitamin D-deficient diet, although it is less potent than 25-hydroxyvitamin D3 or 1α,25-dihydroxyvitamin D3 in this regard .

The metabolic pathways of this compound are complex. It is metabolized by cytochrome P450 enzymes, particularly CYP24A1, which plays a significant role in converting it into other metabolites . Studies involving genetically modified rats (Cyp24a1 knockout) have demonstrated that the absence of this enzyme leads to elevated levels of 25-hydroxyvitamin D3 and its metabolites in plasma, revealing important insights into the regulation of vitamin D metabolism .

Bone Health

One of the primary applications of this compound is in the field of bone health. Research has shown that this metabolite is essential for maintaining normal bone integrity. For instance, studies conducted on chicks indicate that 24R,25-dihydroxyvitamin D3 (closely related to this compound) is necessary for normal bone development and healing after fractures . The mechanical strength of healed bones was significantly improved when this metabolite was administered, highlighting its importance in orthopedic health.

Potential Role in Renal Health

Recent investigations into the role of this compound in renal health have suggested that it may have protective effects against renal dysfunction. In studies with Cyp24a1 knockout rats, long-term administration of 25-hydroxyvitamin D3 resulted in significant weight loss and ectopic calcification, indicating potential implications for managing conditions related to vitamin D metabolism disorders . This suggests a need for further research into its therapeutic potential for renal diseases.

Case Studies and Experimental Findings

Several case studies have documented the effects of this compound on various biological systems:

Propriétés

Formule moléculaire |

C27H42O3 |

|---|---|

Poids moléculaire |

414.6 g/mol |

Nom IUPAC |

(6S)-6-[(4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one |

InChI |

InChI=1S/C27H42O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-24,28,30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11+/t19-,22-,23?,24?,27+/m0/s1 |

Clé InChI |

DDZHNKIBJQESJA-OKWAASTFSA-N |

SMILES isomérique |

C[C@@H](CCC(=O)C(C)(C)O)C1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |

SMILES canonique |

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Synonymes |

24-keto-25-hydroxyvitamin D3 25-hydroxy-24-oxocholecalciferol 25-hydroxy-24-oxovitamin D3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.